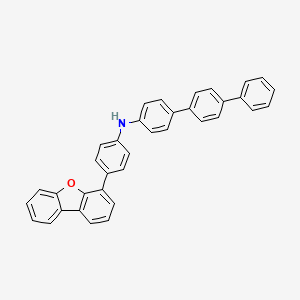

N-(4-dibenzofuran-4-ylphenyl)-4-(4-phenylphenyl)aniline

CAS No.:

Cat. No.: VC13829662

Molecular Formula: C36H25NO

Molecular Weight: 487.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C36H25NO |

|---|---|

| Molecular Weight | 487.6 g/mol |

| IUPAC Name | N-(4-dibenzofuran-4-ylphenyl)-4-(4-phenylphenyl)aniline |

| Standard InChI | InChI=1S/C36H25NO/c1-2-7-25(8-3-1)26-13-15-27(16-14-26)28-17-21-30(22-18-28)37-31-23-19-29(20-24-31)32-10-6-11-34-33-9-4-5-12-35(33)38-36(32)34/h1-24,37H |

| Standard InChI Key | YONVKOWJMACQIF-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=C(C=C4)C5=CC=CC6=C5OC7=CC=CC=C67 |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=C(C=C4)C5=CC=CC6=C5OC7=CC=CC=C67 |

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The molecule consists of three primary components:

-

Dibenzofuran moiety: A fused bicyclic system comprising two benzene rings sharing a furan oxygen atom. This planar structure enhances π-conjugation and thermal stability .

-

Biphenyl group: Two phenyl rings connected by a single bond, providing rotational flexibility and additional π-orbital overlap.

-

Aniline nitrogen: Acts as a bridging unit, connecting the dibenzofuran and biphenyl groups while introducing electron-donating properties.

The spatial arrangement of these components creates a rigid yet conjugated framework, as illustrated by the SMILES notation:

.

Molecular Parameters

| Property | Value | Source |

|---|---|---|

| Molecular formula | ||

| Molecular weight | 487.6 g/mol | |

| XLogP3-AA | ~9.7 (estimated) | |

| Rotatable bonds | 4 | |

| Hydrogen bond acceptors | 2 |

The high XLogP3-AA value indicates significant hydrophobicity, suggesting limited solubility in polar solvents .

Synthesis and Manufacturing

Challenges in Production

-

Steric hindrance: Bulky substituents complicate coupling reactions, requiring optimized catalysts (e.g., Pd(PPh)) and elevated temperatures.

-

Purification: Chromatographic separation is essential due to the compound’s high molecular weight and similarity to byproducts .

Physicochemical Properties

Thermal Stability

Dibenzofuran derivatives exhibit decomposition temperatures exceeding 300°C, attributed to their rigid aromatic systems . Differential scanning calorimetry (DSC) of similar compounds shows glass transition temperatures () between 120–150°C, suitable for vacuum deposition in device fabrication .

Optical Properties

The extended conjugation results in:

-

Absorption: Strong UV-vis absorption bands in the 300–400 nm range, typical of π→π* transitions.

-

Emission: Fluorescence in the blue-green spectrum (450–500 nm), with quantum yields dependent on substituent electronic effects .

Applications in Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

The compound’s bipolar charge transport capabilities (electron-donating aniline and electron-accepting dibenzofuran) make it suitable for:

-

Emissive layers: As a host material in phosphorescent OLEDs, enhancing triplet exciton utilization .

-

Hole transport layers: Facilitates hole injection into emissive materials like iridium complexes.

Organic Photovoltaics (OPVs)

In bulk heterojunction solar cells, the material could act as:

-

Donor material: Pairing with fullerene acceptors (e.g., PCBM) to achieve photon-to-electron conversion .

-

Interfacial layer: Improving electrode compatibility and reducing recombination losses .

Comparative Analysis with Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|

| N-(4-Dibenzofuran-4-ylphenyl)-4-(4-phenylphenyl)aniline | 487.6 | OLED host materials | |

| N,N-Bis(4-dibenzofuran-4-ylphenyl)-4-(4-phenylphenyl)aniline | 729.9 | Charge transport layers | |

| Dibenzofuran | 168.19 | Solvent, intermediate |

The bis-substituted derivative exhibits higher thermal stability ( ~180°C) but reduced solubility compared to the mono-substituted analog .

Future Research Directions

-

Device integration: Testing in prototype OLEDs/OPVs to quantify efficiency metrics (e.g., external quantum efficiency, fill factor).

-

Derivatization: Introducing electron-withdrawing groups (e.g., cyano, fluorine) to modulate energy levels for specific applications .

-

Computational modeling: Density functional theory (DFT) studies to predict charge mobility and excited-state behavior.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume